Pyridine und Derivate
Pyridines are a class of heterocyclic compounds characterized by their six-membered aromatic ring containing one nitrogen atom. These compounds exhibit diverse chemical properties due to the presence of the lone pair on the nitrogen, making them valuable in both academic research and industrial applications.
Derivatives of pyridine include substitution products where various groups can be attached to the nitrogen or other carbon atoms within the ring structure. Common substituents include alkyl, alkoxy, halogen, cyano, and amino groups, which significantly alter the chemical reactivity and physical properties of these compounds.
Pyridines are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers due to their unique functional groups. For instance, they serve as key intermediates for the production of anticonvulsants, analgesics, and antibiotics. Additionally, pyridine derivatives play a crucial role in catalysis, acting as ligands or promoters in various chemical reactions.
The structural flexibility of pyridines allows for the exploration of new applications across multiple fields, making them indispensable tools in modern chemistry.

Struktur | Chemischer Name | CAS | MF |
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4-(1-Hydroxyethyl)pyridine | 23389-75-5 | C7H9NO |
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Pyridine,4-[2-(methylthio)ethyl]- | 124528-30-9 | C8H11NS |
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3-(Pyridin-3-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one | 1198-99-8 | C7H5N3O2 |
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Phenyl(pyridin-2-yl)methanol | 14159-57-0 | C12H11NO |
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5-Bromo-2-(1H-imidazol-1-yl)pyridine | 380381-18-0 | C8H6BrN3 |
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3-(Pyridin-3-yl)propionic acid hydrazide | 320608-52-4 | C8H11N3O |
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4-tert-butylpyridine | 3978-81-2 | C9H13N |
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4-(pentan-3-yl)pyridine | 35182-51-5 | C10H15N |
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4-Pyridinecarboxamidine | 33278-46-5 | C6H7N3 |
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2-Pyridinemethanesulfonicacid, a-hydroxy- | 3343-41-7 | C6H7NO4S |
Verwandte Literatur
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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